Cas no 83-12-5 (Phenindione)

Phenindione is an anticoagulant belonging to the class of vitamin K antagonists, primarily used for the prevention and treatment of thromboembolic disorders. Its mechanism of action involves inhibiting the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), thereby prolonging prothrombin time. Phenindione is noted for its rapid onset of action and relatively short half-life, allowing for quicker dose adjustments compared to some other oral anticoagulants. It is administered orally and requires careful monitoring of coagulation parameters to maintain therapeutic efficacy while minimizing bleeding risks. Due to its potent effects, Phenindione is reserved for specific clinical scenarios where precise anticoagulation control is necessary.
Phenindione structure
Phenindione structure
Product Name:Phenindione
CAS No:83-12-5
MF:C15H10O2
MW:222.238704204559
MDL:MFCD00003782
CID:721691
PubChem ID:4760
Update Time:2025-11-02

Phenindione Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1H-indene-1,3(2H)-dione
    • Phenylindione
    • 2-Phenyl-1,3-indandione
    • Phenindione
    • 1H-Indene-1,3(2H)-dione,2-phenyl-
    • Rectadione
    • 2-phenylindene-1,3-dione
    • Dindevan
    • Phenylindanedione
    • Phenyline
    • Fenhydren
    • Phenillin
    • Phenhydren
    • Emandione
    • Athrombon
    • Theradione
    • Diophindane
    • Pindione
    • Fenilin
    • Danedion
    • Fenindion
    • Emandion
    • Tromazal
    • Phenylin
    • Diadilan
    • Phenylen
    • Hemolidione
    • Eridione
    • Danilone
    • Hedulin
    • Trombol
    • Indema
    • Bindan
    • Dineval
    • Indon
    • Thrombasal
    • Cronodione
    • Indion
    • 2-Phenylindandione
    • 2-Phenyl-1,3-diketohydrindene
    • Phenindionum
    • 1H-Indene-1,3(2H)-dione, 2-phenyl-
    • Phenyl
    • 1,3-Indandione, 2-phenyl- (6CI, 8CI)
    • 2-Phenyl-1H-indene-1,3(2H)-dione (ACI)
    • 2-Phenyl-1,3-indanedione
    • 2-Phenyl-2,3-dihydro-1H-indene-1,3-dione
    • Danilon
    • MeSH ID: D010630
    • NSC 41693
    • PID
    • D08354
    • BRD-K70592963-001-21-7
    • Tox21_110375_1
    • BRD-K70592963-001-28-2
    • NCGC00016329-02
    • MLS001148439
    • Phenindione (USP:INN:BAN)
    • SR-01000721861-3
    • Prestwick_872
    • BPBio1_000611
    • D92057
    • PHENINDIONE [INN]
    • NCGC00094756-03
    • SR-01000721861
    • SY051560
    • UNII-5M7Y6274ZE
    • Phenindione [USP:INN:BAN]
    • 1,3(2H)-Indenedione, 2-phenyl-
    • 2-phenylindane-1,3-dione
    • SPBio_002476
    • GTPL6838
    • PHENINDIONE (MART.)
    • 2 Phenyl 1,3 indandione
    • PHENINDIONE [HSDB]
    • PHENINDIONE [ORANGE BOOK]
    • Rectadione;phenylindandione
    • CHEMBL711
    • NSC757269
    • Fenindiona [INN-Spanish]
    • SMR000059058
    • NCGC00016329-01
    • SPBio_001097
    • KBio2_003975
    • NCGC00016329-03
    • Tox21_110375
    • Prestwick2_000538
    • Fenindione
    • HMS3713L17
    • NCGC00016329-05
    • Prestwick1_000538
    • PHENINDIONE [MART.]
    • Spectrum5_001070
    • HMS2234N06
    • B01AA02
    • AB00052069
    • DTXSID5023453
    • Prestwick0_000538
    • 2-Fenyloindandion-1,3
    • Spectrum4_000476
    • HMS3651M04
    • PHENINDIONE [WHO-DD]
    • NCGC00016329-07
    • MLS000069422
    • 2-PHENYLINDAN-1-3-DIONE
    • SCHEMBL33831
    • KBio3_001719
    • Fenindiona (INN-Spanish)
    • DivK1c_000307
    • 1,3-Indandione, 2-phenyl-
    • SBI-0051480.P003
    • HMS1920F20
    • UAS
    • HY-B0325
    • CCG-40217
    • HMS2096L17
    • STK395038
    • SPECTRUM1500477
    • 83-12-5
    • PHENINDIONE [MI]
    • NCGC00094756-01
    • DTXCID803453
    • CAS-83-12-5
    • NCGC00094756-04
    • IDI1_000307
    • AB00052069_14
    • KBio1_000307
    • KBioSS_001407
    • 2-phenyl-1,3(2H)-Indenedione
    • KBio2_006543
    • HEDUCIN
    • HSDB 3155
    • 2-Phenylindan-1,3-dione
    • InChI=1/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13
    • 2-Phenyl-indan-1,3-dione
    • 2-Fenyloindandion-1,3 [Polish]
    • Phenindione(Rectadione)
    • Phenindion
    • EN300-123539
    • Phenindione (INN)
    • AKOS000445019
    • NS00003441
    • Phenindionum [INN-Latin]
    • Spectrum_000927
    • Phenindione (Rectadione)
    • SW196997-3
    • Hedulin (TN)
    • BSPBio_002499
    • BS-18169
    • NSC-757269
    • Q1640947
    • KBio2_001407
    • Fenindiona
    • Z276115700
    • BRD-K70592963-001-27-4
    • 5M7Y6274ZE
    • AB00052069_13
    • BDBM50280157
    • NCGC00016329-04
    • Phenindione, United States Pharmacopeia (USP) Reference Standard
    • BSPBio_000555
    • 2-Phenyl-1,3-indandione, 97%
    • Oprea1_684242
    • NSC41693
    • Phenyllin
    • Spectrum2_000999
    • C07584
    • Phenindionum (INN-Latin)
    • NCGC00094756-02
    • HMS1569L17
    • s1921
    • BRD-K70592963-001-32-4
    • BRD-K70592963-001-31-6
    • WLN: L56 BV DV CHJ CR
    • HMS500P09
    • CHEBI:8066
    • SR-01000721861-2
    • MFCD00003782
    • BRD-K70592963-001-29-0
    • NSC-41693
    • 1H-Indene-1, 2-phenyl-
    • Opera_ID_1966
    • Prestwick3_000538
    • EINECS 201-454-4
    • HMS2091N22
    • BRD-K70592963-001-26-6
    • Spectrum3_000710
    • DB00498
    • KBioGR_000952
    • NINDS_000307
    • Pharmakon1600-01500477
    • P1029
    • MDL: MFCD00003782
    • Inchi: 1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H
    • InChI Key: NFBAXHOPROOJAW-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)C(=O)C2C1=CC=CC=2

Computed Properties

  • Exact Mass: 222.06800
  • Monoisotopic Mass: 222.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.9
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: White or milky white soft crystals; Almost odorless and tasteless
  • Density: 1.1404 (rough estimate)
  • Melting Point: 148.0 to 152.0 deg-C
  • Boiling Point: 243.3 °C (0.3 mmHg)
  • Flash Point: 208 °C
  • Refractive Index: 1.6600 (estimate)
  • PSA: 34.14000
  • LogP: 2.84940
  • Merck: 7234
  • Solubility: Very slightly soluble in water, slightly soluble in ethanol, diethyl ether, and soluble in chloroform

Phenindione Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Hazard Statement: H301
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-43
  • Safety Instruction: S36/37/39; S45
  • RTECS:NK6125000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R25

Phenindione Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Phenindione Pricemore >>

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Phenindione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Ethyl acetate ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.0
Reference
Rapid Access to Substituted Indenones through Grignard Reaction and Its Application in the Synthesis of Fluorenones Using Ring Closing Metathesis
Parui, Nabin; et al, European Journal of Organic Chemistry, 2023, 26(7),

Production Method 2

Reaction Conditions
1.1 Reagents: Benzene Catalysts: Dirhodium tetraacetate Solvents: Benzene
Reference
Synthesis of 3-(4-cyclopentene-1,3-dione-2-ylidene)-6-(diphenylmethylene)cyclohexadienes as novel p-quinodimethanes stabilized by antiaromaticity of cyclopentadienone
Toda, Mitsuo; et al, Chemistry Letters, 1987, (7), 1263-6

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
Reference
Expedient assembly of densely functionalized indanones via nickel-catalyzed alkene hydroacylation with methyl esters
Zeng, Min; et al, Organic Chemistry Frontiers, 2023, 10(12), 3067-3073

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ,  Acetonitrile ;  0 °C → rt; 24 h, rt
1.2 Reagents: Hydrogen peroxide ,  Tetrafluoroboric acid Solvents: Water ;  12 h, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium pyrosulfite Solvents: Water ;  rt
Reference
Ring Contraction of Tropylium Ions into Benzenoid Derivatives
Lyons, Demelza J. M.; et al, Organic Letters, 2022, 24(13), 2520-2525

Production Method 5

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Acetic anhydride
Reference
Synthesis of phenindione
Ri, Sung Yong; et al, Choson Minjujuui Inmin Konghwaguk Kwahagwon Tongbo, 2000, (6), 30-32

Production Method 6

Reaction Conditions
1.1 Solvents: Acetic anhydride
1.2 Reagents: Triethylamine
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Thermal cyclization of 3-azido-2-phenylindan-1-one to 5H-indeno[1,2-b]indol-10-one [1]
Stadlbauer, Wolfgang; et al, Journal of Heterocyclic Chemistry, 2002, 39(1), 131-135

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
Reference
Palladium(II)-catalyzed synthesis of functionalized indenones via oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles
Chen, Xuxing; et al, Organic & Biomolecular Chemistry, 2013, 11(16), 2582-2585

Production Method 8

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Benzene
Reference
Synthesis and properties of esters of 3-hydroxy-2-phenylinden-1-one, 2-(hydroxymethyl)-2-phenyl-1,3-indandione and carboxylic and carbonic acids
Marshalkin, V. N.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(2), 376-83

Production Method 9

Reaction Conditions
1.1 Catalysts: Acetylacetone
Reference
Reactions of 2-halo-2-(substituted-phenyl)-1,3-indandiones with anions of C-acids
Hrnciar, P.; et al, Chemicke Zvesti, 1981, 35(1), 113-18

Production Method 10

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Reaction of cyclopropenones with imines
Eicher, Theophil; et al, Justus Liebigs Annalen der Chemie, 1978, (8), 1203-21

Production Method 11

Reaction Conditions
Reference
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: Dirhodium tetraacetate
Reference
Rhodium(II) acetate-catalyzed reactions of 2-diazo-1,3-indandione and 2-diazo-1-indanone with various substrates
Rosenfeld, M. J.; et al, Journal of Organic Chemistry, 1988, 53(12), 2699-705

Production Method 13

Reaction Conditions
Reference
Possible changes of 2-phenyl-1,3-indandione
Klosa, Josef, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1954, 287, 323-6

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 1,4-Dioxane ;  12 h, 110 °C
Reference
Palladium-Catalyzed Direct α-Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones
Tamizharasan, Natarajan; et al, Journal of Organic Chemistry, 2021, 86(17), 12318-12325

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Ethyl acetate ;  cooled; cooled; 5 h, 80 °C
Reference
Reinvestigation of Atipamezole Synthesis and Preparation of New Analogs
Karrabi, Behzad; et al, Organic Preparations and Procedures International, 2019, 51(4), 403-408

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Ethyl propionate ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Facile Access to Amino Acid Substituted Indenoisoquinolines through Carbonylative Cycloamination with [Fe(CO)5]
Slatkovska, Beata; et al, ChemistrySelect, 2017, 2(13), 3948-3951

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 1,4-Dioxane ;  12 h, 110 °C
Reference
Palladium-Catalyzed Direct α-Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones
Tamizharasan, Natarajan; et al, Journal of Organic Chemistry, 2021, 86(17), 12318-12325

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Reference
Bis(ethylene)ketals of 2-aryl-1,3-indandiones and some of their properties
Tsetlin, Ya. S.; et al, Izvestiya Sibirskogo Otdeleniya Akademii Nauk SSSR, 1975, (5), 136-9

Production Method 19

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: 1,4-Dioxane ;  0.5 h, 60 °C
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  2 h, 120 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Reference
Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion
Duan, Huaqing; et al, Organic & Biomolecular Chemistry, 2015, 13(24), 6782-6788

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  16 h, reflux
Reference
Third-Generation Light-Driven Symmetric Molecular Motors
Kistemaker, Jos C. M.; et al, Journal of the American Chemical Society, 2017, 139(28), 9650-9661

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Reference
α,β-Unsaturated sulfur compounds. XX. [2 + 3]-Cycloaddition of 3-amino-2-aryl-1-indenethiones to nitrilium betaines and azidobenzene
Korchevin, N. A.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(6), 1276-82

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid
Reference
α,β-Unsaturated thio compounds. XII. Synthesis and properties of S-alkyl derivatives of 3-aminoindene-1-thiones
Korchevin, N. A.; et al, Zhurnal Organicheskoi Khimii, 1980, 16(9), 1842-7

Phenindione Raw materials

Phenindione Preparation Products

Phenindione Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:83-12-5)2-Phenyl-1,3-indandione, ≥ 97.0%
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
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Additional information on Phenindione

Phenindione (CAS No 83-12-5): A Comprehensive Guide to Its Properties and Applications

Phenindione (CAS No 83-12-5) is a synthetic anticoagulant compound with a unique chemical structure and pharmacological profile. This organic compound belongs to the class of indandione derivatives, which have been studied for their biological activities. As researchers and medical professionals continue to explore anticoagulant alternatives, Phenindione remains an important subject of study in pharmaceutical chemistry.

The chemical formula of Phenindione is C15H10O2, with a molecular weight of 222.24 g/mol. Its structure features an indandione core that contributes to its biological activity. The compound appears as a yellow crystalline powder at room temperature, with a melting point ranging between 148-150°C. Its solubility profile shows limited solubility in water but better dissolution in organic solvents like ethanol and acetone.

From a pharmacological perspective, Phenindione functions as a vitamin K antagonist, interfering with the synthesis of clotting factors in the liver. This mechanism has made it historically significant in anticoagulant therapy, though its use has declined in recent decades due to the development of newer alternatives. Current research focuses on understanding its structure-activity relationship to develop improved therapeutic agents.

The synthesis of Phenindione (CAS 83-12-5) typically involves condensation reactions of appropriate aromatic precursors. Modern organic synthesis methods have improved the yield and purity of this compound, making it more accessible for research purposes. Analytical techniques like HPLC analysis and mass spectrometry are commonly employed to verify the identity and purity of Phenindione samples in laboratory settings.

In biochemical research, Phenindione serves as a valuable tool compound for studying blood coagulation pathways. Its effects on prothrombin time and other coagulation parameters continue to be investigated in experimental models. Researchers are particularly interested in how modifications to the indandione structure might lead to compounds with improved therapeutic profiles.

The stability of Phenindione under various conditions is an important consideration for storage and handling. Studies show that the compound remains stable at room temperature when protected from light and moisture. Proper chemical storage protocols should be followed to maintain its integrity for research use. The compound's photostability and thermal degradation patterns have been characterized to guide appropriate handling procedures.

From a medicinal chemistry perspective, Phenindione derivatives have attracted attention for potential applications beyond their traditional use. Recent studies explore their possible roles in enzyme inhibition and modulation of various biological pathways. These investigations contribute to the growing body of knowledge about small molecule modulators of physiological processes.

Quality control of Phenindione (83-12-5) involves rigorous testing for purity and contaminants. Modern analytical chemistry techniques such as nuclear magnetic resonance spectroscopy and chromatographic methods ensure the compound meets research-grade standards. These quality assurance measures are critical for obtaining reproducible results in experimental studies.

The historical development of Phenindione provides interesting insights into the evolution of pharmaceutical compounds. First synthesized in the mid-20th century, it represented an important step in anticoagulant drug development. While its clinical use has diminished, it remains a valuable reference compound in pharmacological research and drug discovery programs.

Current research trends involving Phenindione include investigations into its molecular interactions with biological targets. Advanced techniques like X-ray crystallography and molecular docking studies help elucidate how the compound binds to enzymes in the coagulation cascade. These studies contribute to the rational design of new therapeutic agents with improved specificity and safety profiles.

In the context of chemical research, Phenindione serves as an interesting model compound for studying structure-property relationships. Its conjugated system and functional groups make it suitable for various spectroscopic analyses and computational chemistry studies. Researchers value these characteristics when investigating fundamental organic chemistry principles.

The environmental fate of Phenindione has been examined in ecological risk assessments. Studies focus on its biodegradation pathways and potential ecotoxicological effects, though current evidence suggests minimal environmental impact when handled properly. These findings inform proper laboratory waste management practices for research institutions.

From a regulatory standpoint, Phenindione is classified as a research chemical with specific handling guidelines. Researchers working with the compound should consult chemical safety data sheets and follow institutional protocols. Proper laboratory safety measures, including the use of personal protective equipment, are essential when handling this compound.

The future research directions for Phenindione may include exploration of its potential in new therapeutic areas beyond its traditional applications. With advances in drug discovery technologies, scientists continue to investigate whether structural modifications could yield compounds with novel biological activities. These efforts contribute to the broader field of medicinal chemistry innovation.

In summary, Phenindione (CAS 83-12-5) represents an important compound in the history of pharmaceutical development and continues to serve as a valuable tool in biochemical research. Its unique chemical properties and biological activities make it a subject of ongoing scientific interest, particularly in studies of coagulation mechanisms and molecular pharmacology. As research methods advance, our understanding of this compound and its potential applications continues to evolve.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-12-5)2-Phenyl-1,3-indandione, ≥ 97.0%
LE17498
Purity:99%
Quantity:25KG,200KG,1000KG
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